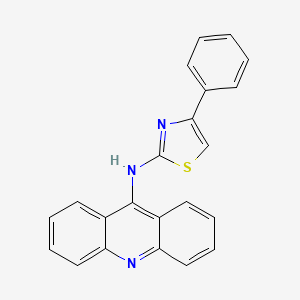![molecular formula C27H20I2N2O2 B15022827 4,4'-methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol)](/img/structure/B15022827.png)
4,4'-methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-HYDROXY-3-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes multiple phenyl rings and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-HYDROXY-3-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENOL typically involves the reaction of 4-iodoaniline with 4-hydroxybenzaldehyde under specific conditions to form the imine linkage. The reaction is usually carried out in a solvent such as methanol at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-({4-HYDROXY-3-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield amines, and substitution can yield various substituted phenols.
Scientific Research Applications
4-({4-HYDROXY-3-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({4-HYDROXY-3-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENOL involves its interaction with molecular targets through its imine and phenol groups. These interactions can lead to the modulation of enzyme activity or the formation of reactive intermediates that can further react with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Hydroxy-2-quinolones
Properties
Molecular Formula |
C27H20I2N2O2 |
|---|---|
Molecular Weight |
658.3 g/mol |
IUPAC Name |
4-[[4-hydroxy-3-[(4-iodophenyl)iminomethyl]phenyl]methyl]-2-[(4-iodophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C27H20I2N2O2/c28-22-3-7-24(8-4-22)30-16-20-14-18(1-11-26(20)32)13-19-2-12-27(33)21(15-19)17-31-25-9-5-23(29)6-10-25/h1-12,14-17,32-33H,13H2 |
InChI Key |
ROMLVRALZAYONQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=C(C=C4)I)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15022748.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B15022749.png)
![N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022753.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022755.png)

![2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B15022767.png)
![N-(4-fluorophenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022774.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2,4-dinitrobenzohydrazide](/img/structure/B15022780.png)
![N-[4-(morpholin-4-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B15022799.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15022805.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B15022812.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15022813.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022835.png)
![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022843.png)
